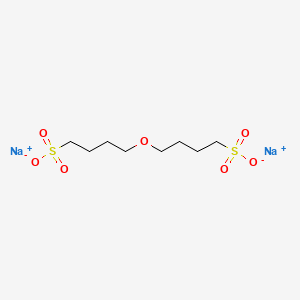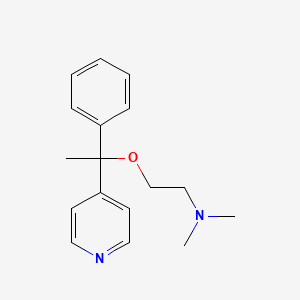
Sodium 4,4'-oxybis(butane-1-sulfonate)
Übersicht
Beschreibung
Sodium 4,4’-oxybis(butane-1-sulfonate) is a chemical compound with the molecular formula C8H16Na2O7S2 . It is used in the synthesis of high silicon content SAPO4-5 . It has also been used as a mobile phase to separate eight selenium compounds .
Physical And Chemical Properties Analysis
Sodium 4,4’-oxybis(butane-1-sulfonate) is a solid substance . It should be stored in an inert atmosphere and in a freezer, under -20°C .Wissenschaftliche Forschungsanwendungen
Organic Solar Cells
Application: Enhancing Power Conversion Efficiency Sodium 4,4’-oxybis(butane-1-sulfonate) has been utilized in the development of organic solar cells (OSCs). It serves as an interfacial layer that helps to reduce the energy barrier at the interface and improve charge transfer, leading to enhanced power conversion efficiency .
Chromatography
Application: Separation of Selenium Compounds In chromatographic applications, this compound has been used as a mobile phase component to separate various selenium compounds, such as selenite, selenate, and selenocystine. This is crucial for analytical studies involving selenium’s biological and environmental roles .
Synthesis of High Silicon Content SAPO-4-5
Application: Catalyst and Adsorbent Synthesis Sodium 4,4’-oxybis(butane-1-sulfonate) is used in the synthesis of high silicon content SAPO-4-5, which is a material used for catalytic and adsorption processes. This application is significant in the field of material science and engineering .
Advanced Battery Science
Application: Electrolyte Formulation The compound’s role in advanced battery science involves its use in electrolyte formulations. It contributes to the development of batteries with improved performance and longevity, which is a key area of research in energy storage technologies .
Controlled Environment and Cleanroom Solutions
Application: Development of Cleaning Agents In controlled environments and cleanrooms, Bis(4-sulfobutyl)ether Disodium is used to develop cleaning agents that are effective in removing contaminants without damaging sensitive equipment or surfaces .
Biopharma Production
Application: Process Optimization The compound finds applications in biopharmaceutical production, where it is used to optimize various processes. This includes its use in formulations that enhance the stability and efficacy of biopharmaceutical products .
Safety and Hazards
Eigenschaften
IUPAC Name |
disodium;4-(4-sulfonatobutoxy)butane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O7S2.2Na/c9-16(10,11)7-3-1-5-15-6-2-4-8-17(12,13)14;;/h1-8H2,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMASHOOOLPDQTK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747189 | |
| Record name | Disodium 4,4'-oxydi(butane-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
183278-30-0 | |
| Record name | Disodium 4,4'-oxydi(butane-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butanesulfonic acid, 4,4′-oxybis-, disodium salt | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH239K84XE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine](/img/structure/B602276.png)

